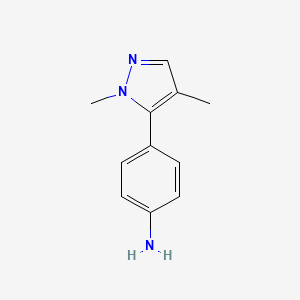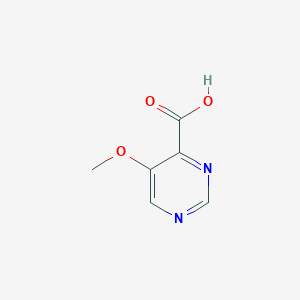
5-Methoxy-pyrimidin-4-carbonsäure
Übersicht
Beschreibung
5-Methoxypyrimidine-4-carboxylic acid is a useful research compound. Its molecular formula is C6H6N2O3 and its molecular weight is 154.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Methoxypyrimidine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methoxypyrimidine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organische Synthese
5-Methoxy-pyrimidin-4-carbonsäure: ist ein wertvolles Zwischenprodukt in der organischen Synthese. Seine Struktur ermöglicht verschiedene chemische Reaktionen, darunter Substitution, Eliminierung und Kupplung, wodurch es zu einem vielseitigen Baustein für die Synthese komplexer Moleküle wird. Es ist besonders nützlich bei der Konstruktion von Pyrimidinderivaten, die bei der Synthese von Medikamenten wie Atorvastatin und Sunitinib eine entscheidende Rolle spielen .
Arzneimittelforschung
Im Bereich der Arzneimittelforschung dient This compound als Gerüst für die Entwicklung neuer pharmazeutischer Verbindungen. Ihr Pyrimidinkern ist ein häufiges Motiv in der medizinischen Chemie, das mit einer Vielzahl von biologischen Aktivitäten, einschließlich entzündungshemmender Wirkungen, verbunden ist . Forscher können diesen Kern modifizieren, um die Eigenschaften von Medikamenten wie Potenz, Selektivität und pharmakokinetische Profile zu verbessern.
Nanotechnologie
Carbonsäuren, einschließlich This compound, finden Anwendung in der Nanotechnologie. Sie können die Oberfläche von Nanopartikeln, Kohlenstoffnanoröhren und Graphen modifizieren, wodurch ihre Dispersion und Einarbeitung in verschiedene Matrizen verbessert werden. Diese Modifikation ist entscheidend für die Entwicklung fortschrittlicher Materialien mit spezifischen Eigenschaften für Elektronik, Katalyse und Biomedizin .
Polymere
Die Carbonsäuregruppe von This compound ist reaktiv und kann zur Herstellung von Polymeren oder zur Modifikation bestehender verwendet werden. Sie kann als Monomer, Additiv oder Katalysator in Polymerisationsreaktionen fungieren. Diese Vielseitigkeit ist unerlässlich für die Herstellung von Materialien mit maßgeschneiderten mechanischen, thermischen und chemischen Beständigkeitseigenschaften .
Radiomarkierung
This compound: kann für die Radiomarkierung verwendet werden, insbesondere mit Kohlenstoff-14 (14C). Diese Anwendung ist von Bedeutung, um die Verteilung und den Metabolismus von Medikamenten in biologischen Systemen zu verfolgen. Die Möglichkeit, den Pyrimidinring an bestimmten Positionen zu markieren, ist entscheidend für das Studium von Wirkmechanismen und -interaktionen von Medikamenten .
Antimikrobielle Forschung
Pyrimidinderivate, einschließlich derer, die von This compound abgeleitet sind, weisen antimikrobielle Eigenschaften auf. Sie können das Wachstum von Bakterien, Viren und Pilzen hemmen, wodurch sie zu potenziellen Kandidaten für die Entwicklung neuer Antibiotika und antiviraler Mittel werden. Das Studium ihrer Struktur-Wirkungsbeziehungen hilft beim Verständnis ihrer Wirkungsweise und bei der Entwicklung effektiverer antimikrobieller Medikamente .
Wirkmechanismus
Pyrimidines
are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . They are involved in a wide range of biological activities and are a key part of many major biochemical processes. For example, pyrimidines make up a significant portion of DNA and RNA molecules and are involved in protein synthesis .
Carboxylic acids
are organic compounds that contain a carboxyl group (C(=O)OH). The general formula of a carboxylic acid is R-COOH, with COOH being the carboxyl group. Carboxylic acids occur widely in nature, often combined with alcohols or other functional groups, as in fats, oils, and waxes. They are components of many foods, medicines, and household products .
The mechanism of action of a compound generally involves the compound interacting with a biological target, such as a protein or enzyme, and modulating that target’s function. The specifics of this interaction and the resulting changes in cellular function constitute the mode of action .
The biochemical pathways affected by a compound are the series of chemical reactions occurring within a cell that the compound influences. These pathways are crucial for maintaining cellular function and homeostasis .
Pharmacokinetics
refers to how the body affects a specific drug after administration. It involves the processes of absorption, distribution, metabolism, and excretion (ADME). These processes determine the drug’s bioavailability, which is the proportion of the drug that enters the circulation and is able to have an active effect .
The result of action of a compound is the ultimate effect that the compound has on cellular function or physiology. This can involve a wide range of effects, depending on the specific compound and its mechanism of action .
The action environment refers to the conditions under which the compound is acting. This can include factors such as pH, temperature, presence of other molecules, and more. These factors can influence the compound’s action, efficacy, and stability .
Eigenschaften
IUPAC Name |
5-methoxypyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-11-4-2-7-3-8-5(4)6(9)10/h2-3H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTANBKOPBFRKFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CN=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-1-[(morpholin-2-yl)methyl]urea](/img/structure/B1530652.png)
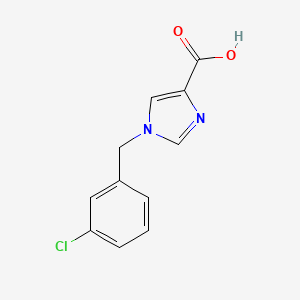
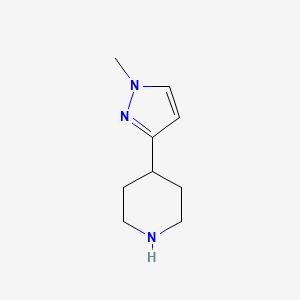
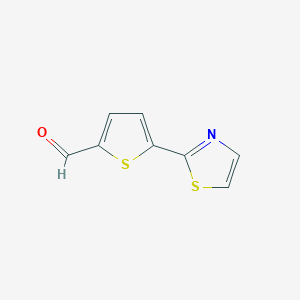
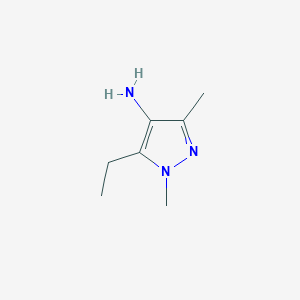
![2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(2-methylphenyl)acetamide](/img/structure/B1530658.png)
![2-Chloro-1-cyclopropyl-7-fluoro-1H-benzo[d]imidazole](/img/structure/B1530660.png)
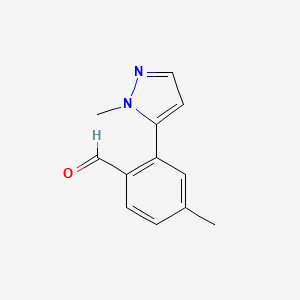
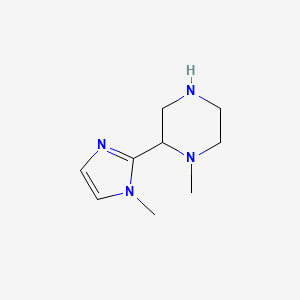
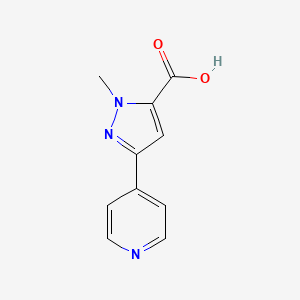
![5-Methyl-4H,5H,6H,7H-pyrazolo[1,5-A]pyrazine-3-carboxylic acid](/img/structure/B1530670.png)
